4-butoxy-N-hydroxy-3-methoxybenzamide
Description
4-Butoxy-N-hydroxy-3-methoxybenzamide is a benzamide derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position, a methoxy group (-OCH₃) at the 3-position, and a hydroxylated amide group (-NHOH) at the N-position of the benzamide scaffold. This structure combines lipophilic (butoxy) and hydrophilic (hydroxyamide, methoxy) moieties, which may influence its physicochemical properties, such as solubility and membrane permeability. For instance, benzamides with alkoxy substituents are often synthesized via coupling reactions using reagents like HBTU (), suggesting analogous routes for this compound .
Properties
IUPAC Name |
4-butoxy-N-hydroxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-4-7-17-10-6-5-9(12(14)13-15)8-11(10)16-2/h5-6,8,15H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLMUUYIQFHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-hydroxy-3-methoxybenzamide typically involves the reaction of 4-butoxy-3-methoxybenzoic acid with hydroxylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-butoxy-N-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Scientific Research Applications
4-butoxy-N-hydroxy-3-methoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-butoxy-N-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-butoxy-N-hydroxy-3-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and crystallographic data.
Table 1: Structural and Physicochemical Comparison of Benzamide Derivatives
*Calculated molecular weight based on formula.
Key Comparisons:
Substituent Effects on Lipophilicity :
- The butoxy group in the target compound enhances lipophilicity compared to methoxy (e.g., 4-methoxybenzamide, ) or shorter alkoxy chains. This may increase membrane permeability but reduce aqueous solubility .
- The N-hydroxy group introduces hydrogen-bonding capacity, contrasting with N-methyl () or N,N-dimethyl () groups, which are less polar .
Crystallographic and Conformational Differences: In 4-methoxy-N-methylbenzamide (), the small dihedral angle (10.6°) between the amide and benzene ring suggests a planar conformation, stabilized by N–H⋯O hydrogen bonds. N-(4-Hydroxy-3-methoxybenzyl)benzamide () forms a 3D hydrogen-bonded network via N–H⋯O and C–H⋯O interactions. The target compound’s N-hydroxy group could facilitate analogous intermolecular interactions .
Synthetic Routes :
- Similar compounds (e.g., , b–25f) are synthesized using coupling reagents like HBTU in DMF. The target compound likely requires analogous steps, with protective groups for the N-hydroxy moiety during synthesis .
Thermal and Solubility Properties :
- 4-Methoxybenzamide () has a melting point of 164–167°C, while bulkier substituents (e.g., butoxy) typically lower melting points due to reduced crystallinity. The N-hydroxy group may further decrease the melting point by introducing conformational flexibility .
Research Findings and Implications
- Biological Activity : While direct data are unavailable, benzamides with alkoxy/hydroxy substituents (e.g., ) are often explored as enzyme inhibitors or antimicrobial agents. The N-hydroxy group in the target compound may enhance metal-chelating or radical-scavenging activity .
- Drug Design : The balance between lipophilic (butoxy) and polar (N-hydroxy, methoxy) groups could optimize pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability .
Biological Activity
4-butoxy-N-hydroxy-3-methoxybenzamide (C12H17NO4) is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound includes a butoxy group, a hydroxy group, and a methoxy group attached to a benzamide core. Its molecular formula is C12H17NO4, and it has been categorized under various chemical classifications due to its functional groups.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values reported in studies suggest potent antibacterial activity:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 3.1 |
| HCT116 (colon cancer) | 4.0 |
| HEK293 (kidney) | 5.3 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in several models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential utility in treating inflammatory diseases.
The biological activities of this compound are thought to result from its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Anticancer Mechanism : It likely affects signaling pathways related to cell proliferation and apoptosis, possibly through the inhibition of specific kinases or transcription factors.
- Anti-inflammatory Mechanism : The compound may inhibit the activity of cyclooxygenase enzymes or modulate cytokine production.
Case Studies and Research Findings
A notable study published in the Journal of Ethnopharmacology examined the effects of this compound on various cancer cell lines and confirmed its potential as an anticancer agent through detailed in vitro assays . Another research effort focused on its antimicrobial properties, demonstrating effectiveness against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
